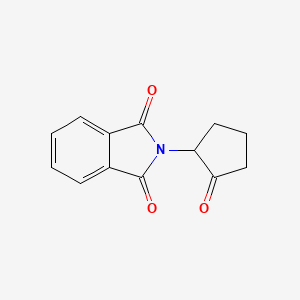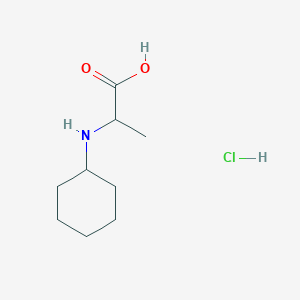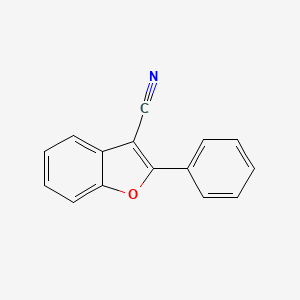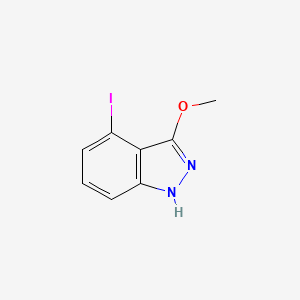
2-(2-Oxocyclopentyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Oxocyclopentyl)isoindoline-1,3-dione is a chemical compound with the molecular formula C13H11NO3. It is a derivative of isoindoline-1,3-dione, featuring a cyclopentyl ring with a ketone group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxocyclopentyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with a suitable cyclopentanone derivative under acidic or basic conditions. One common method involves the use of phthalic anhydride and cyclopentanone in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solventless reactions and the use of environmentally benign catalysts, are increasingly being adopted in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Oxocyclopentyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2-(2-hydroxycyclopentyl)isoindoline-1,3-dione.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoindoline-1,3-dione derivatives.
Applications De Recherche Scientifique
2-(2-Oxocyclopentyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Oxocyclopentyl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Oxocyclopentyl)isoindoline-1,3-dione
- 2-(2-Hydroxycyclopentyl)isoindoline-1,3-dione
- 2-(2-Aminocyclopentyl)isoindoline-1,3-dione
Uniqueness
2-(2-Oxocyclopentyl)isoindoline-1,3-dione is unique due to its specific structural features, such as the presence of a ketone group at the 2-position of the cyclopentyl ring. This structural attribute imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
10442-95-2 |
|---|---|
Formule moléculaire |
C13H11NO3 |
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
2-(2-oxocyclopentyl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H11NO3/c15-11-7-3-6-10(11)14-12(16)8-4-1-2-5-9(8)13(14)17/h1-2,4-5,10H,3,6-7H2 |
Clé InChI |
BRHDDXLIGATCLE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=O)C1)N2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13676024.png)

![Benzo[d]isothiazol-4-ylmethanamine](/img/structure/B13676036.png)



![1-[4-(Difluoromethoxy)benzyl]azetidine](/img/structure/B13676051.png)

![1-Iodo-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13676091.png)
![3-[2,4-Bis(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13676096.png)


